molecular formula C18H18BrClN2O3S B12480619 N-(4-bromo-3-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(4-bromo-3-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12480619
M. Wt: 457.8 g/mol
InChI Key: QCUOWORHSMLKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a methyl group, and a pyrrolidinylsulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-3-chloroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18BrClN2O3S

Molecular Weight

457.8 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H18BrClN2O3S/c1-12-4-5-13(10-17(12)26(24,25)22-8-2-3-9-22)18(23)21-14-6-7-15(19)16(20)11-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)

InChI Key

QCUOWORHSMLKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.